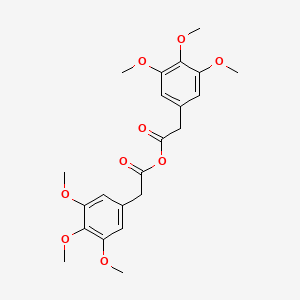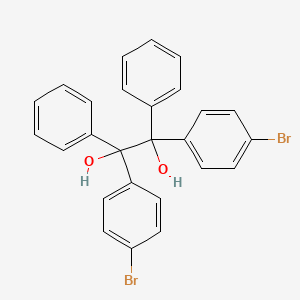
N, Isobornyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N, Isobornyl ester: is an organic compound derived from isoborneol, a bicyclic monoterpene alcohol. It is known for its pleasant pine-like scent and is widely used in the fragrance and flavor industry. The compound is also utilized in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: N, Isobornyl ester can be synthesized through the esterification of isoborneol with various carboxylic acids. One common method involves the reaction of camphene with acetic acid in the presence of a strongly acidic catalyst such as sulfuric acid . The reaction conditions typically include a temperature range of 80°C and a reaction time of around 25 hours .
Industrial Production Methods: Industrial production of this compound often involves the use of camphene, C12-C18 fatty acids, and titanium sulfate as raw materials . The products are analyzed quantitatively by gas chromatography and characterized by nuclear magnetic resonance spectroscopy . The optimum reaction conditions include a molar ratio of lauric acid to camphene of 2.5:1 and a reaction temperature of 80°C .
Chemical Reactions Analysis
Types of Reactions: N, Isobornyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. For example, hydrolysis of isobornyl acetate yields isoborneol, a precursor to camphor .
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of water or aqueous solutions under acidic or basic conditions.
Oxidation: Can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Often involves nucleophilic reagents like sodium hydroxide or ammonia.
Major Products:
Hydrolysis: Isoborneol
Oxidation: Camphor
Substitution: Various substituted isobornyl derivatives
Scientific Research Applications
N, Isobornyl ester has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N, Isobornyl ester involves its interaction with various molecular targets and pathways. For instance, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes . The compound’s hydrophobic nature allows it to integrate into lipid bilayers, leading to increased membrane permeability and cell lysis.
Comparison with Similar Compounds
- Isobornyl acetate
- Bornyl acetate
- Fenchyl acetate
- Terpinyl acetate
Comparison: N, Isobornyl ester is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Compared to similar compounds like bornyl acetate and fenchyl acetate, this compound exhibits higher stability and a more pronounced pine-like scent . Additionally, its applications in the fragrance and flavor industry are more extensive due to its superior olfactory properties.
Properties
CAS No. |
5332-72-9 |
|---|---|
Molecular Formula |
C22H41NO2 |
Molecular Weight |
351.6 g/mol |
IUPAC Name |
[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-(dipentylamino)acetate |
InChI |
InChI=1S/C22H41NO2/c1-6-8-10-14-23(15-11-9-7-2)17-20(24)25-19-16-18-12-13-22(19,5)21(18,3)4/h18-19H,6-17H2,1-5H3/t18-,19+,22-/m1/s1 |
InChI Key |
SOZHRVNSGBVVPJ-XQBPLPMBSA-N |
Isomeric SMILES |
CCCCCN(CCCCC)CC(=O)O[C@H]1C[C@H]2CC[C@]1(C2(C)C)C |
Canonical SMILES |
CCCCCN(CCCCC)CC(=O)OC1CC2CCC1(C2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


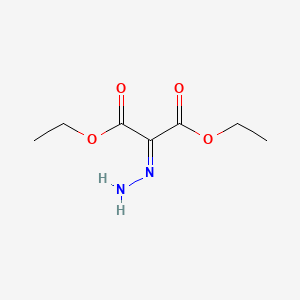
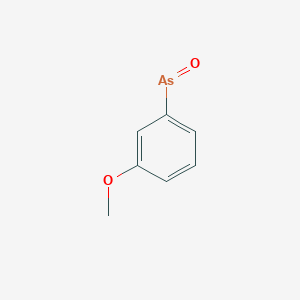
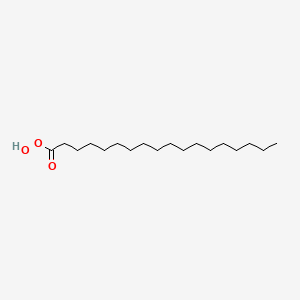
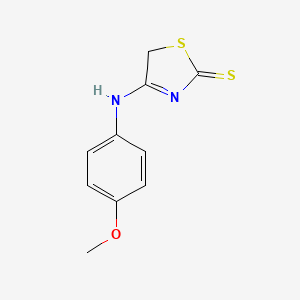

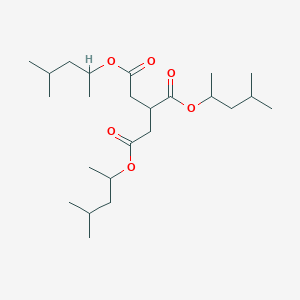
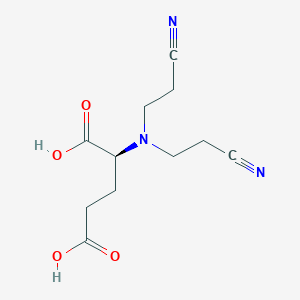


![[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)](/img/structure/B14731942.png)
![2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate](/img/structure/B14731954.png)
